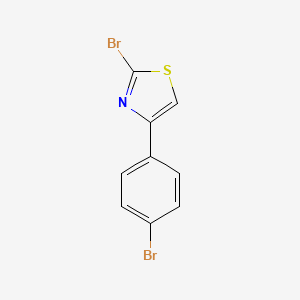

2-Bromo-4-(4-bromophenyl)thiazole

Übersicht

Beschreibung

“2-Bromo-4-(4-bromophenyl)thiazole” is a chemical compound with the molecular formula C9H5Br2NS. It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .

Molecular Structure Analysis

The molecular structure of “2-Bromo-4-(4-bromophenyl)thiazole” was confirmed by physicochemical and spectral characteristics . Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(4-bromophenyl)thiazole” include a molecular weight of 272.18500, a density of 1.768g/cm3, a boiling point of 376.2ºC at 760 mmHg, and a melting point of 220-224ºC .Wissenschaftliche Forschungsanwendungen

Xanthine Oxidase Inhibitor

- Scientific Field: Medicinal Chemistry

- Summary of Application: The compound is used in the synthesis of novel phenyl thiazole analogs, which are evaluated for their ability to inhibit xanthine oxidase (XO), an enzyme responsible for generating highly reactive oxygen species .

- Methods of Application: The compound is synthesized by a simplified two-step process. First, the selective and effective α-bromination of substituted acetophenone moieties with N-bromo succinamide is done. This is followed by treating of substituted 2-bromo-1-phenylethan-1-one with 4-bromobenzothiamide under microwave irradiation .

- Results or Outcomes: Among all the tested compounds, 5f was found to be highly potent (IC 50 = 0.100 ± 0.08 µM) followed by 5e (IC 50 = 0.145 ± 1.42 µM), compared to the standard allopurinol (IC 50 = 0.150 ± 0.07 µM), which is evident from in vitro and in silico analysis .

Anticancer Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: The compound is used in the synthesis of N - (4- (4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives, which are tested for their anticancer activity against the oestrogen receptor positive human breast adenocarcinoma, MCF7 .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Antibacterial and Antifungal Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: 2,4-disubstituted thiazole derivatives, which could potentially include “2-Bromo-4-(4-bromophenyl)thiazole”, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Activities

- Scientific Field: Medicinal Chemistry

- Summary of Application: Thiazole derivatives, which could potentially include “2-Bromo-4-(4-bromophenyl)thiazole”, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Antihypertensive Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: Thiazole derivatives, which could potentially include “2-Bromo-4-(4-bromophenyl)thiazole”, have been found to exhibit antihypertensive activity .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Antipsychotic Activity

- Scientific Field: Medicinal Chemistry

- Summary of Application: Thiazole derivatives, which could potentially include “2-Bromo-4-(4-bromophenyl)thiazole”, have been found to exhibit antipsychotic activity .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .

- Results or Outcomes: The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-bromo-4-(4-bromophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NS/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHGWLVPWHPMIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(4-bromophenyl)thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B1404055.png)

![2-Azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1404056.png)

![Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate](/img/structure/B1404058.png)